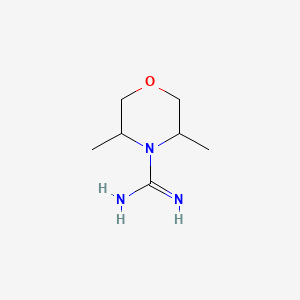
3,5-Dimethylmorpholine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylmorpholine-4-carboximidamide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Research Applications
1. Synthetic Chemistry
- Reagent in Organic Synthesis : 3,5-Dimethylmorpholine-4-carboximidamide is utilized as a reagent in various organic synthesis reactions. It facilitates the formation of amides and other nitrogen-containing compounds through its ability to undergo substitution reactions and participate in coupling reactions .
2. Mechanistic Studies
- Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activity, making it a valuable tool in studying enzyme mechanisms. Its interactions with specific molecular targets can influence metabolic pathways, providing insights into biochemical processes.
Biological Applications
1. Enzyme Inhibition and Activation
- Biochemical Pathways : Research indicates that this compound can act as both an inhibitor and an activator of various enzymes. This dual action allows researchers to explore its effects on different biochemical pathways and cellular functions .
2. Cancer Therapeutics
- Cytotoxicity Studies : The compound has shown selective cytotoxicity towards malignant cells while sparing non-malignant cells. For instance, studies have reported IC50 values indicating significant potency against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 2.5 | 10 |
| HSC-2 (Squamous Cell Carcinoma) | 1.8 | 12 |
| HCT116 (Colon Carcinoma) | 3.0 | 8 |
| Non-Malignant Fibroblasts | >50 | - |
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment due to its ability to induce apoptosis selectively in cancer cells.
Case Studies
Study on HL-60 Cells
- In studies involving HL-60 leukemia cells, treatment with this compound resulted in significant apoptosis. Increased caspase activity and PARP cleavage were observed, indicating effective induction of the apoptotic pathway.
Effect on HSC-2 Cells
- Another investigation demonstrated that this compound led to reduced cell viability in HSC-2 squamous cell carcinoma cells. Flow cytometry analysis revealed G2/M phase arrest followed by apoptosis, supporting its potential as a cancer therapeutic.
Propiedades
Número CAS |
108641-44-7 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3,5-dimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-5-3-11-4-6(2)10(5)7(8)9/h5-6H,3-4H2,1-2H3,(H3,8,9) |
Clave InChI |
VPWJBKMQOYXAGA-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=N)N)C |
SMILES canónico |
CC1COCC(N1C(=N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















